molecular formula C9H19NO B072023 Nonanamide CAS No. 1120-07-6

Nonanamide

Cat. No. B072023
CAS RN: 1120-07-6
M. Wt: 157.25 g/mol
InChI Key: GHLZUHZBBNDWHW-UHFFFAOYSA-N
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Patent
US07220884B2

Procedure details

A solution of n-heptylamine (10.31 g, 89.4 mmol) in 100 mL CH2Cl2 was cooled in an ice bath. Pyridine (7.5 mL, 92.7 mmol) was added. Acetyl chloride (8.0 mL, 11 mmol) was gradually added over the course of 2 min. The ice bath was removed and the solution was allowed to warm to room temperature. After 1 h, water (100 mL) was added, and the organic layer was separated. The aqueous layer was extracted with 100 mL CH2Cl2. The combined organic extracts were washed with 10% aqueous HCl solution, saturated NaHCO3 solution and then saturated NaCl solution. The solution was dried over MgSO4 and evaporated to give n-heptyl acetamide as a colorless liquid (13.73 g, 98% yield.
Quantity
10.31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].N1[CH:14]=[CH:13]C=CC=1.C(Cl)(=[O:17])C>C(Cl)Cl>[CH2:3]([CH2:2][C:1]([NH2:8])=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
10.31 g
Type
reactant
Smiles
C(CCCCCC)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
water (100 mL) was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 100 mL CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts were washed with 10% aqueous HCl solution, saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCC)CC(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.